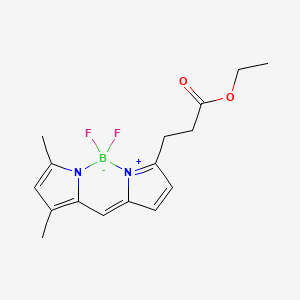

3-Bodipy-propanoic Acid Ethyl Ester

Beschreibung

3-Bodipy-propanoic Acid Ethyl Ester (CAS 1418610-53-3) is a fluorescent probe with the molecular formula C₁₆H₁₉BF₂N₂O₂ and a molecular weight of 320.15 g/mol . It features a boron-dipyrromethene (BODIPY) core, a fluorophore known for high quantum yields and photostability, combined with a propanoic acid ethyl ester group. This compound is extensively used in cancer diagnosis, protein synthesis studies, and chloride ion detection due to its ability to bind cellular components like the endoplasmic reticulum . Produced by Jiangsu Watson Bio Ltd, it serves as a critical tool in bioimaging and biochemical assays.

Eigenschaften

IUPAC Name |

ethyl 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BF2N2O2/c1-4-23-16(22)8-7-13-5-6-14-10-15-11(2)9-12(3)20(15)17(18,19)21(13)14/h5-6,9-10H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGDIEANOMZZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)OCC)C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of BODIPY Core

The synthesis begins with the formation of the dipyrromethene core, which is crucial for creating the BODIPY structure. The following steps outline this process:

-

- Pyrrole (or substituted pyrrole) is reacted with an appropriate aldehyde under acidic conditions (usually using boron trifluoride as a catalyst).

- The reaction typically yields dipyrromethene derivatives, which can be isolated and purified.

-

- The dipyrromethene is then treated with boron trifluoride etherate to form the BODIPY dye.

- This step is critical as it imparts the fluorescent properties to the compound.

Yield and Purification

The overall yield of this compound can vary based on reaction conditions and purification methods employed:

Typical yields reported range from 40% to 80% , depending on the efficiency of each reaction step and purification methods such as column chromatography or recrystallization.

Purification techniques often involve silica gel chromatography due to its effectiveness in separating fluorescent compounds based on polarity.

Characterization Techniques

Characterizing this compound involves several analytical techniques:

Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of the compound.

Mass Spectrometry (MS) : Provides molecular weight confirmation and helps identify any impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Essential for assessing fluorescence properties and confirming successful synthesis.

Applications

Due to its unique properties, this compound finds applications in:

Fluorescent Probes : Used in biological imaging and tracking cellular processes.

Sensors : Acts as a sensitive indicator for environmental changes, such as pH or ion concentrations.

Photodynamic Therapy : Investigated for potential use in cancer treatment due to its ability to generate reactive oxygen species upon light activation.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Bodipy-propionsäureethylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die an den BODIPY-Kern gebundenen funktionellen Gruppen zu modifizieren.

Substitution: Nukleophile Substitutionsreaktionen sind häufig, wobei die Estergruppe durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.

Substitution: Nukleophile wie Amine und Thiole werden in Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise durch Oxidation Carbonsäuren entstehen, während durch Reduktion Alkohole gebildet werden können .

Wissenschaftliche Forschungsanwendungen

Biological Imaging

Fluorescent Probes

3-Bodipy-propanoic Acid Ethyl Ester serves as a fluorescent probe in cellular imaging. Its high quantum yield allows for effective visualization of biological processes at the cellular level. The compound can be used to label proteins or nucleic acids, enabling researchers to track cellular dynamics and interactions in real-time. This application is particularly useful in studying cancer biology and cellular signaling pathways.

Case Study: Cancer Research

In a study examining breast cancer resistant protein, researchers utilized BODIPY-labeled substrates to investigate the transport mechanisms within cellular models. By employing confocal microscopy, they measured luminal fluorescence intensity to assess the effectiveness of various inhibitors on drug transport, demonstrating the utility of this compound in understanding drug resistance mechanisms .

Biochemical Assays

Labeling Agent

The compound is extensively used as a labeling agent in biochemical assays due to its ability to provide clear fluorescence signals. It is particularly effective in quantitative detection methods such as fluorescent quenching-based assays for DNA and RNA detection. The ability to modify its structure allows for tailored applications across various biochemical contexts.

Application Example: DNA/RNA Detection

this compound has been employed in assays that require specific labeling of nucleic acids. Its incorporation into probes enhances the sensitivity and specificity of detection methods, facilitating studies on gene expression and regulation .

Synthetic Chemistry

Versatile Reactivity

In synthetic chemistry, this compound is utilized for its reactivity in various chemical transformations. Its unique structure allows it to participate in reactions that lead to the formation of complex molecular architectures, which are essential for developing new materials and compounds.

Comparison with Other BODIPY Derivatives

The ethyl ester modification enhances solubility and reactivity compared to other derivatives like 3-Bodipy-propanoic Acid and 3-Bodipy-propanoic Acid Methyl Ester. This characteristic makes it particularly advantageous for applications requiring efficient labeling and detection processes .

Wirkmechanismus

The mechanism of action of 3-Bodipy-propanoic Acid Ethyl Ester involves its ability to fluoresce under specific conditions. The compound’s BODIPY core absorbs light and emits fluorescence, which can be detected and measured. This property makes it an excellent tool for imaging and visualization in biological and chemical systems . The molecular targets and pathways involved include interactions with cellular components such as lipids and proteins, which facilitate the monitoring of various biological processes .

Vergleich Mit ähnlichen Verbindungen

3-Bodipy-propanoic Acid Methyl Ester

- CAS Number : 1242057-00-6

- Molecular Formula : Likely C₁₅H₁₇BF₂N₂O₂ (methyl substitution for ethyl).

- Applications: Both compounds target the endoplasmic reticulum, but the ethyl ester may exhibit enhanced cellular permeability due to its longer alkyl chain . Synthesis: The methyl group simplifies synthesis but limits versatility in conjugation compared to the ethyl ester’s reactive terminal.

Other BODIPY Derivatives

- BODIPY FL-X Succinimidyl Ester (CAS 217190-09-5): Functional Group: Succinimidyl ester enables covalent binding to amines in proteins, unlike the ethyl ester’s passive diffusion . Applications: Used for protein labeling, whereas 3-Bodipy-propanoic Acid Ethyl Ester is preferred for intracellular tracking .

- BODIPY 558/568 NHS Ester (CAS 150173-73-2): Emission Wavelength: 558–568 nm (red-shifted vs. typical BODIPY FL ~500 nm) . Use Case: Specialized for multiplex imaging, contrasting with the ethyl ester’s broader diagnostic applications .

Non-BODIPY Ethyl Esters

- Ethyl 3-ethoxypropanoate (EEP) (CAS 763-69-9): Structure: Simple propanoic acid ethyl ester without fluorophore.

- Myristic Acid Ethyl Ester (CAS 124-06-1):

- Caffeic Acid Ethyl Ester (CAEE): Bioactivity: Exhibits antidiabetic effects via glucose metabolism modulation, unlike BODIPY’s diagnostic role .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Emission λ (nm) | Solubility |

|---|---|---|---|---|---|

| This compound | C₁₆H₁₉BF₂N₂O₂ | 320.15 | Cancer imaging, protein synthesis | ~500 | Moderate (DMSO) |

| 3-Bodipy-propanoic Acid Methyl Ester | C₁₅H₁₇BF₂N₂O₂ | ~306.12 | ER binding, chloride detection | ~500 | Low (aqueous) |

| BODIPY FL-X Succinimidyl Ester | C₂₀H₂₀BF₂N₃O₄ | 435.20 | Protein conjugation | ~520 | High (DMF) |

| Myristic Acid Ethyl Ester | C₁₆H₃₂O₂ | 256.43 | Lipid studies, biodegradable plastics | N/A | Insoluble in water |

Biologische Aktivität

3-Bodipy-propanoic Acid Ethyl Ester, a member of the BODIPY (Boron-Dipyrromethene) family, is recognized for its remarkable fluorescent properties and versatility in biological applications. This compound is particularly notable for its role in cellular imaging, biochemical assays, and as a fluorescent probe due to its high quantum yield and stability against photobleaching. This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₉BClF₂N₃O₂, with a molecular weight of approximately 320.15 g/mol. Its structure features a boron atom coordinated to a dipyrromethene core, which is functionalized with a propanoic acid ethyl ester moiety. This unique modification enhances the compound's solubility and reactivity, making it suitable for various biological applications.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the BODIPY Core : The initial step includes the condensation of pyrrole with a boron difluoride complex.

- Functionalization : The core is then functionalized with propanoic acid ethyl ester through standard esterification reactions.

- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

These methods are crucial for retaining the desired fluorescent properties while ensuring the compound's applicability in biological systems.

Fluorescent Properties

This compound exhibits strong fluorescence, which is essential for its use in imaging applications. Its fluorescence intensity is significantly higher than that of traditional fluorophores like NBD (Nitrobenzofurazan) and dansyl dyes, making it an ideal candidate for cellular imaging studies .

Cellular Imaging

The compound has been extensively utilized as a fluorescent probe in various cellular imaging applications. It allows researchers to visualize cellular processes in real-time due to its ability to penetrate cell membranes effectively . In studies involving live cell imaging, this compound has demonstrated excellent localization within cellular compartments, aiding in the understanding of cellular dynamics.

Interaction Studies

Interaction studies have shown that this compound can effectively label specific biomolecules, enhancing detection sensitivity in biochemical assays. For instance, it has been employed to study protein interactions and localization within cells . The compound's ability to form stable complexes with proteins allows for detailed analysis of protein dynamics and functions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features and biological activities of this compound relative to other BODIPY derivatives:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₈H₁₉BClF₂N₃O₂ | Ethyl ester modification | Strong fluorescence; effective in imaging |

| 3-Bodipy-propanoic Acid | C₁₇H₁₉BClF₂N₃O₂ | Lacks ethyl ester functionality | Moderate fluorescence |

| BODIPY-FL | C₁₈H₁₉BClF₂N₃O₂ | Commonly used fluorescent dye | Broad applications in labeling |

This table illustrates that while several compounds share structural similarities with this compound, its specific ethyl ester modification enhances its solubility and reactivity, making it particularly effective for biological applications.

Study on Protein Labeling

In a recent study, researchers utilized this compound to label specific proteins within live cells. The findings indicated that the compound provided high-resolution images of protein localization and dynamics over time. The results demonstrated that this BODIPY derivative can be employed as a powerful tool for studying protein interactions in real-time .

Application in Cancer Research

Another significant application was observed in cancer research, where this compound was used to track tumor cells in vivo. The compound's fluorescent properties allowed researchers to monitor tumor growth and response to therapies effectively. This application underscores the potential of BODIPY derivatives in advancing cancer diagnostics and treatment strategies .

Q & A

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. UV-Vis and fluorescence spectroscopy (ex/em ~500/510 nm) assess photophysical properties. Gas chromatography-mass spectrometry (GC-MS) or HPLC with diode-array detection (DAD) monitors purity (>95%) and identifies byproducts .

Advanced Research Questions

Q. How does the fluorescence quantum yield of this compound vary with solvent polarity, and what molecular interactions influence this behavior?

- Methodology : Solvent polarity effects are quantified using solvents like hexane (nonpolar), ethanol (polar protic), and DMSO (polar aprotic). Fluorescence quantum yields (Φ) are measured via comparative actinometry (e.g., quinine sulfate as a standard). Reduced Φ in polar solvents correlates with stabilization of non-emissive twisted intramolecular charge-transfer (TICT) states. Computational modeling (TD-DFT) further elucidates excited-state dynamics .

Q. What experimental strategies can mitigate photobleaching of this compound in long-term live-cell imaging studies?

- Methodology : Photostability is enhanced by:

- Using oxygen-scavenging systems (e.g., glucose oxidase/catalase) to reduce reactive oxygen species (ROS).

- Incorporating antioxidants (e.g., ascorbic acid) in imaging buffers.

- Optimizing excitation light intensity (<1 mW/cm²) and exposure time.

- Encapsulating the dye in nanoparticles (e.g., PEGylated liposomes) to shield it from aqueous environments .

Q. In enzyme activity assays, how does the ester’s stability under physiological conditions impact its utility as a fluorescent probe?

- Methodology : Stability is assessed via incubation in phosphate-buffered saline (PBS, pH 7.4) at 37°C, with HPLC monitoring of hydrolysis over 24 hours. Esterase activity (e.g., porcine liver esterase) accelerates degradation, requiring structural modifications like fluorinated alkyl chains or steric hindrance near the ester group to improve stability. Competitive inhibition studies (e.g., using PMSF) validate enzyme-specific interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported fluorescence lifetimes of this compound across studies?

- Methodology : Variations arise from differences in instrumentation (time-correlated single-photon counting vs. streak cameras), temperature, or sample preparation (e.g., degassing to remove oxygen). Standardization using reference dyes (e.g., fluorescein) and strict control of experimental conditions (e.g., pH, ionic strength) minimizes inconsistencies. Meta-analysis of literature data with shared protocols is recommended .

Q. Why do conflicting results emerge regarding the compound’s cytotoxicity in cellular assays?

- Methodology : Cytotoxicity depends on cell type, concentration, and exposure duration. Dose-response curves (0.1–100 µM) and viability assays (MTT, Calcein-AM) under standardized conditions (e.g., 24-hour incubation) clarify thresholds. Confounding factors include residual solvents (e.g., DMSO) or impurities from synthesis; rigorous purification (HPLC) and solvent evaporation protocols are critical .

Application-Oriented Questions

Q. What functionalization strategies enable covalent conjugation of this compound to biomolecules (e.g., antibodies)?

- Methodology : NHS ester-activated derivatives react with primary amines (e.g., lysine residues) at pH 8.5–9.0. Thiol-maleimide chemistry (using TCEP to reduce disulfide bonds) targets cysteine residues. Click chemistry (CuAAC or SPAAC) allows site-specific labeling. Purification via size-exclusion chromatography removes unreacted dye .

Q. How can researchers validate the specificity of this compound in lipid droplet imaging?

- Methodology : Co-staining with Nile Red (a lipid-specific dye) confirms colocalization (Pearson’s coefficient >0.8). Control experiments with lipid-depleted cells (e.g., treated with oleic acid inhibitors) assess background fluorescence. Live-cell imaging at low probe concentrations (1–5 µM) avoids artifactual lipid droplet induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.